3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)-

Fragrance chemistry Natural product analysis Orris oil reconstitution

CAS 79-70-9, systematically designated 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- and commonly known as β‑irone or 5‑methyl‑β‑ionone, is a methyl‑substituted apocarotenoid ketone (C₁₄H₂₂O, MW 206.32 g mol⁻¹) belonging to the irone subgroup of the ionone fragrance family. It occurs naturally as a minor constituent (~2% of total irones) in orris root oil (Iris germanica) and is distinguished from the more abundant α‑ and γ‑irones by its 1‑cyclohexenyl double‑bond position and an additional methyl group compared to the parent β‑ionone.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 79-70-9
Cat. No. B12784009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)-
CAS79-70-9
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC1CCC(=C(C1(C)C)C=CC(=O)C)C
InChIInChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3
InChIKeyBGKCUGPVLVNPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- (CAS 79-70-9) – Scientific Procurement & Differentiation Guide


CAS 79-70-9, systematically designated 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- and commonly known as β‑irone or 5‑methyl‑β‑ionone, is a methyl‑substituted apocarotenoid ketone (C₁₄H₂₂O, MW 206.32 g mol⁻¹) belonging to the irone subgroup of the ionone fragrance family [1]. It occurs naturally as a minor constituent (~2% of total irones) in orris root oil (Iris germanica) and is distinguished from the more abundant α‑ and γ‑irones by its 1‑cyclohexenyl double‑bond position and an additional methyl group compared to the parent β‑ionone [2]. Its commercial availability as a single isomer makes it a target for structure–odor relationship studies and high‑value fragrance reconstitution [3].

Why 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- Cannot Be Simply Replaced by Other Ionones or Irones


Isomeric irones and structurally related ionones exhibit divergent olfactory profiles despite sharing the same molecular formula and core skeleton, a phenomenon attributed to differential activation of human odorant receptors [1]. While α‑ and γ‑irones collectively dominate the natural orris absolute (~50–70% of total irones) and primarily convey the classic violet‑iris note, β‑irone contributes a distinct powdery‑woody tonality that cannot be replicated by simply increasing the dosage of the more abundant isomers [2]. Moreover, the parent β‑ionone (CAS 79‑77‑6) lacks the 5‑methyl substituent and delivers a greener, less‑powdery character [3]. These qualitative sensory differences preclude direct one‑to‑one substitution in accords that depend on the specific powdery‑floral dimension provided by β‑irone.

Quantitative Comparator Evidence for 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1(or 2)-cyclohexen-1-yl)- (β‑Irone) Selection


Natural Abundance Deficit in Orris Oil versus α‑ and γ‑Irones

In authentic orris absolute, β‑irone constitutes approximately 2% or less of the total irone fraction, whereas cis‑γ‑irone accounts for 30–40% and cis‑α‑irone for 20–30%. Consequently, isolation from natural sources is prohibitively inefficient, and synthetic access to the pure isomer is required to study its olfactory contribution or to reconstitute a complete natural profile [1].

Fragrance chemistry Natural product analysis Orris oil reconstitution

Distinct Olfactory Descriptor Profile Differentiating β‑Irone from α‑Irone and β‑Ionone

GC‑sniffing evaluation of resolved irone enantiomers and a subsequent dedicated olfactory study of synthetic (±)-β‑irone converge on a consistent descriptor triad for β‑irone: a strong fruity‑green top note, a rich violet‑floral heart note, and a clear, powerful, long‑lasting powdery‑woody dry‑down. In contrast, cis‑α‑irone elicits a fresh, delicate violet‑iris odor described as more elegant, while β‑ionone (lacking the 5‑methyl group) is perceived as greener, woodier, and lacking the distinct powdery residue [1][2].

Structure–odor relationships Sensory science Fragrance ingredient selection

IFRA Maximum Skin‑Exposure Level Relative to α‑Ionone and β‑Ionone

A comprehensive toxicologic assessment of 30 ionone‑family compounds reported that 6‑methyl‑β‑ionone (β‑irone) has a maximum fine‑fragrance skin level of 0.02%, while the more prevalent α‑ionone and β‑ionone exhibit broadly comparable low‑risk profiles (oral LD₅₀ >2000 mg kg⁻¹ for many family members). No compound‑specific adverse effect data are available to differentiate β‑irone from its analogs; the class as a whole is classified as low to moderate acute toxicity with 100% dermal bioavailability assumed for risk assessment [1].

Regulatory safety Fragrance formulation Dermatological risk assessment

Physicochemical Property Equivalence Within the Ionone Family

The calculated log Kow (octanol–water partition coefficient) of 6‑methyl‑β‑ionone is 4.84, falling within the class‑wide range of 3.85–5.20 reported for ionones and rose ketones. Molecular weight (206.32 g mol⁻¹) and volatility characteristics are consistent with other C₁₄ apocarotenoid ketones. These parameters indicate equivalent lipophilicity and evaporation behavior, meaning substitution of β‑irone for another ionone does not confer a meaningful handling or formulation‑stability advantage [1].

Physicochemical characterization Formulation compatibility Log Kow

Synthetic Accessibility Advantage Over Natural Extraction

A 2025 report describes a novel gram‑scale synthetic route to (±)-β‑irone starting from commercially available 3‑methylcyclohexanone. In contrast, natural isolation would require processing approximately 50–100 kg of orris absolute to obtain 1 g of pure β‑irone, given its ~2% abundance in the total irone fraction [1]. No analogous gram‑scale synthetic procedure explicitly optimized for β‑irone has been reported for the α‑ or γ‑isomers in the recent literature.

Chemical synthesis Cost‑effective procurement Gram‑scale preparation

Absence of Compound‑Specific Toxicological Hazards

The 2007 RIFM fragrance material review for 6‑methyl‑β‑ionone explicitly states that no data are available on skin irritation, skin sensitization, phototoxicity, genotoxicity, or reproductive toxicity for this specific compound [1]. The broader ionone‑class assessment concludes that metabolic pathways (hydroxylation, reduction, conjugation) are unlikely to generate toxic intermediates, and a 100% dermal bioavailability assumption is used conservatively. No differentiated safety signal exists that would favor or disfavor β‑irone relative to α‑ionone, β‑ionone, or methylionone.

Safety assessment Regulatory compliance Genotoxicity screening

High‑Value Application Scenarios for CAS 79‑70‑9 (β‑Irone) Based on Comparator Evidence


Orris Absolute Reconstitution and Natural Extract Substitution

Because β‑irone constitutes only ~2% of natural orris irones yet contributes a distinctive powdery‑woody dry‑down not provided by the dominant cis‑α‑irone and cis‑γ‑irone, synthetic (±)-β‑irone is essential for complete reconstitution of the natural orris olfactory profile. Formulators seeking a cost‑effective alternative to natural orris absolute can use a base of the major irones supplemented with synthetic β‑irone at its natural ratio (~2% of total irones) to achieve authentic powdery character [1].

Structure–Odor Relationship (SOR) Studies of Olfactory Receptor Activation

The unique combination of an additional methyl substituent at C‑5 relative to β‑ionone and the 1‑cyclohexenyl double‑bond position that distinguishes β‑irone from α‑irone makes CAS 79‑70‑9 a critical probe molecule for mapping the molecular determinants of powdery odor perception. Its availability in gram quantities via the 2025 synthetic route [2] enables competitive receptor‑binding assays and computational docking studies that can dissect the structural basis for the divergent odor profiles reported in GC‑sniffing experiments [3].

High‑End Fine‑Fragrance Accord Development Requiring Powdery Dry‑Down

Perfumers formulating violet‑iris accords for luxury fragrances can exploit β‑irone's long‑lasting powdery‑woody base note, documented in the 2025 olfactory evaluation [2] and corroborated by earlier GC‑sniffing data [3]. Because IFRA permits β‑irone at up to 0.02% in fine‑fragrance concentrates and the class toxicology is benign [4], it can be incorporated at low but sensorially impactful levels without triggering regulatory barriers, whereas substituting with higher doses of α‑irone or β‑ionone fails to deliver the same powdery dimension.

Chiral Separations Method Development and Enantiomer‑Specific Olfactory Analysis

The well‑characterized chiral GC separation of all ten irone stereoisomers, including β‑irone (retention time 16.4 min on Rt‑βDEXcst™ column) [5], positions CAS 79‑70‑9 as a reference standard for analytical laboratories that authenticate natural orris oils or differentiate synthetic from natural irones in commercial products. The documented retention time and elution order provide a validated benchmark for method calibration.

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